![molecular formula C10H19ClN2O4S B2941371 ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O CAS No. 1959618-01-9](/img/structure/B2941371.png)
ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it useful in a variety of applications. In
Scientific Research Applications
CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Mechanism Of Action
The mechanism of action of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which is essential for proper cognitive function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O have been extensively studied. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties. However, its complex synthesis method and high cost may limit its use in some research labs.
Future Directions
There are many potential future directions for research on CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. One area of focus could be the development of more efficient synthesis methods that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new compounds based on the structure of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O that may have even more potent effects on cognitive function and neuroprotection.
Conclusion:
In conclusion, CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a unique and promising compound that has potential applications in scientific research. Its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties, make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks bright for this promising compound.
Synthesis Methods
The synthesis of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a complex process that requires specialized equipment and expertise. The most common synthesis method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl sulfate followed by the reaction of the resulting intermediate with 2-tert-butoxycarbonylamino-3-chloropropanoic acid. This method has been optimized for high yield and purity and is widely used in research labs.
properties
IUPAC Name |
tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKYSDXKPUAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.